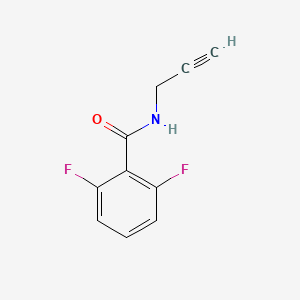

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamide, the simplest amide derivative of benzoic acid, is a white solid organic compound with the chemical formula C₇H₇NO. wikipedia.org It consists of a benzene (B151609) ring attached to a carboxamide group. nih.govsolubilityofthings.comfoodb.ca The benzamide scaffold is a fundamental building block in organic synthesis and is of significant interest in medicinal chemistry, serving as a structural component in various pharmaceuticals, including anticonvulsants and antidepressants. solubilityofthings.com Its chemical properties, such as its ability to form hydrogen bonds and its moderate solubility in water and higher solubility in organic solvents, make it a versatile precursor for more complex molecules. solubilityofthings.com The study of benzamide and its derivatives is a mature field, yet it continues to evolve as new substitution patterns are explored to modulate biological activity and material properties.

Significance of Fluorinated Benzamide Derivatives in Contemporary Research

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of benzamide chemistry, fluorination is a widely used strategy in drug design and materials science. mdpi.com Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.commdpi.com

Research has shown that fluorination can also impact the crystal structure of benzamides. For instance, substituting hydrogen with fluorine in the ortho-position of the phenyl ring can help suppress the disorder commonly found in benzamide crystals. nih.govacs.org This has implications for determining crystal structures with greater accuracy and for engineering materials with specific properties. The growing number of fluorinated benzamides archived in crystallographic databases underscores the expanding interest in these compounds for developing new pharmaceuticals and advanced organic materials. mdpi.commdpi.com

Overview of Key Academic Research Trajectories for the Compound

Academic research on 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide has primarily focused on its synthesis, structural characterization, and the potential biological relevance of its structural motifs. The compound is synthesized through the reaction of prop-2-yn-1-amine with 2,6-difluorobenzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA). nih.govresearchgate.net

A significant portion of the research has been dedicated to elucidating its precise three-dimensional structure through single-crystal X-ray diffraction. nih.govresearchgate.net These studies provide detailed information on its molecular geometry and intermolecular interactions. The structure features a difluorinated benzene ring and a prop-2-ynyl group, with a specific spatial arrangement between them. nih.gov In the crystal, molecules are linked by N—H⋯O and C—H⋯F hydrogen bonds, forming layers. nih.govresearchgate.net

While specific biological activity studies on this exact compound are not extensively detailed in the provided literature, the research trajectory is informed by the known activities of related difluorobenzamide derivatives. These related compounds have been investigated for a range of potential therapeutic applications, including antiviral, antiproliferative, anti-diabetic, anti-fungal, anti-bacterial, and anti-cancer properties. nih.govresearchgate.net Therefore, the synthesis and characterization of this compound are often framed within the broader goal of discovering new bioactive agents.

Detailed Research Findings

The primary research findings for this compound are centered on its crystallographic analysis, which reveals key structural details.

Synthesis: The compound is prepared by reacting prop-2-yn-1-amine with 2,6-difluorobenzoyl chloride. The crude product is then purified via column chromatography to yield the final compound. nih.govresearchgate.net

Molecular and Crystal Structure: The molecular structure of this compound has been determined with precision. The acetylene (B1199291) C≡C bond distance in the prop-2-ynyl group is 1.162 (3) Å. nih.gov The angle between the prop-2-ynyl group and the plane of the benzene ring is 59.03 (7)°. nih.govresearchgate.net In the crystalline state, the molecules are organized into layers parallel to the ac plane through a network of hydrogen bonds, but no π-π stacking interactions are observed. nih.govresearchgate.net

Below are interactive data tables summarizing the key crystallographic data and hydrogen bond geometry for the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇F₂NO nih.gov |

| Molecular Weight | 195.17 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 5.0479 (8) nih.gov |

| b (Å) | 19.738 (3) nih.gov |

| c (Å) | 9.2428 (15) nih.gov |

| β (°) | 91.432 (4) nih.gov |

| Volume (ų) | 920.6 (3) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 273 nih.gov |

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1⋯O1ⁱ | 0.83 (2) | 2.10 (2) | 2.8387 (19) | 147.4 (17) |

| C2—H2A⋯F2ⁱⁱ | 0.93 | 2.49 | 3.394 (2) | 164 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) x-1, y, z. Data sourced from Hussain et al. (2013). nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

400890-14-4 |

|---|---|

Molecular Formula |

C10H7F2NO |

Molecular Weight |

195.16 g/mol |

IUPAC Name |

2,6-difluoro-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C10H7F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h1,3-5H,6H2,(H,13,14) |

InChI Key |

CYQPYUVHKVSJMO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Difluoro N Prop 2 Yn 1 Yl Benzamide

Primary Synthetic Routes

The most direct and commonly reported method for the synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide involves the acylation of prop-2-yn-1-amine with 2,6-difluorobenzoyl chloride. nih.govresearchgate.net This reaction is a standard example of amide bond formation, a fundamental transformation in organic chemistry.

Amidation Reactions involving 2,6-Difluorobenzoyl Chloride and Prop-2-yn-1-amine

This well-established route provides a reliable and efficient means of preparing the target compound in a laboratory setting. nih.govresearchgate.net The reaction proceeds by the nucleophilic attack of the primary amine, prop-2-yn-1-amine, on the electrophilic carbonyl carbon of the acid chloride, 2,6-difluorobenzoyl chloride.

The amidation is typically carried out in an inert aprotic solvent, with dichloromethane (B109758) (DCM) being a common choice. nih.govresearchgate.net The reaction is often performed at a reduced temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions. nih.govresearchgate.net The reaction mixture is stirred for a period of 1.5 hours to ensure completion. nih.govresearchgate.net

To neutralize the hydrochloric acid byproduct generated during the reaction, a non-nucleophilic organic base is required. Diisopropylethylamine (DIPEA) is frequently used for this purpose. nih.govresearchgate.net In a typical procedure, prop-2-yn-1-amine serves as the limiting reagent (1.0 equivalent), while an excess of 2,6-difluorobenzoyl chloride (1.5 equivalents) and a larger excess of DIPEA (4.0 equivalents) are employed to drive the reaction to completion. nih.govresearchgate.net

| Reagent | Molar Equivalents |

|---|---|

| Prop-2-yn-1-amine | 1.0 |

| 2,6-Difluorobenzoyl Chloride | 1.5 |

| Diisopropylethylamine (DIPEA) | 4.0 |

The progress of the amidation reaction can be conveniently monitored by thin-layer chromatography (TLC). nih.govresearchgate.net By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of the starting materials and the formation of the product can be visualized, allowing for the determination of the reaction's endpoint. nih.govresearchgate.net

Following the completion of the reaction, a standard aqueous workup is performed, typically involving extraction with an organic solvent such as diethyl ether. The crude product is then purified, often by flash column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. This procedure has been reported to afford the title compound in a reproducible yield of 77%. nih.govresearchgate.net

Alternative Synthetic Strategies for N-Propargylbenzamides

While the acylation of propargylamine (B41283) with a benzoyl chloride is the primary route to this compound, several other synthetic methodologies can be employed for the broader class of N-propargylbenzamides. These alternative strategies may offer advantages in terms of starting material availability, functional group tolerance, or avoidance of acid chlorides.

One common alternative involves the use of a carboxylic acid as the starting material in conjunction with a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid, facilitating its reaction with an amine. nih.govcommonorganicchemistry.comresearchgate.net This method is widely used in peptide synthesis and is applicable to a broad range of carboxylic acids and amines.

Another approach is the N-alkylation of a pre-formed benzamide (B126) with a propargyl halide, such as propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, which then acts as a nucleophile. clockss.orgnih.govnih.gov

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step. The Ugi and Passerini reactions are notable examples that could be adapted for the synthesis of N-propargylbenzamide derivatives. wikipedia.orgnih.govnih.govorganic-chemistry.orgyoutube.comresearchgate.netnih.govnih.govbeilstein-journals.orgresearchgate.net The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. By careful selection of the starting materials, this reaction could be designed to yield a product containing the N-propargylbenzamide scaffold.

Finally, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could also be envisioned as a potential route. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orghes-so.ch This reaction typically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While not a direct method for amide bond formation, a Sonogashira coupling could be used to introduce the propargyl group onto a pre-functionalized aromatic ring, which could then be converted to the desired N-propargylbenzamide in subsequent steps.

| Strategy | Key Reagents | Description |

|---|---|---|

| Coupling Agent-Mediated Amidation | Carboxylic Acid, Propargylamine, EDC, HOBt | Activation of a carboxylic acid to facilitate reaction with an amine. |

| N-Alkylation of Benzamides | Benzamide, Propargyl Halide, Base | Direct alkylation of a pre-formed amide with a propargyl electrophile. |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | One-pot synthesis of complex molecules from multiple starting materials. |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne, Palladium Catalyst, Copper Co-catalyst | Formation of a C-C bond between an aromatic ring and an alkyne, requiring further functionalization. |

Purification and Isolation Techniques in Laboratory Synthesis

Following the initial chemical reaction, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. This is typically achieved through a multi-step process involving liquid-liquid extraction and column chromatography, culminating in crystallization to obtain a highly pure solid suitable for structural analysis.

After the synthesis reaction is complete, the reaction mixture is first dissolved in water. nih.gov A liquid-liquid extraction is then performed using diethyl ether. nih.gov This process separates the desired product from water-soluble impurities. The organic layer, containing the this compound, is collected. nih.gov Typically, this extraction is repeated to maximize the yield of the product. nih.gov The combined organic layers are then dried using an anhydrous salt, such as sodium sulfate, to remove any residual water before the solvent is evaporated to yield the crude product. nih.gov

The crude product obtained after extraction is further purified using flash column chromatography. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. For the purification of this compound, a mixture of ethyl acetate and hexane in a 3:7 volume ratio is used as the eluent. nih.gov The progress of the separation is monitored, often by thin-layer chromatography, allowing for the collection of the fraction containing the pure compound. nih.gov This step is critical for removing closely related impurities that were not removed during the extraction process, ultimately affording the title compound with a high yield of 77%. nih.gov

To obtain crystals of this compound that are suitable for X-ray diffraction analysis, a specific crystallization method is employed. nih.govresearchgate.net The purified compound is dissolved in ethanol, and the resulting solution is allowed to evaporate slowly at room temperature. nih.govresearchgate.net This gradual removal of the solvent encourages the formation of well-ordered, single crystals required for determining the molecular structure of the compound. nih.gov The quality of these crystals is paramount for obtaining high-resolution diffraction data. nih.govresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0479 (8) |

| b (Å) | 19.738 (3) |

| c (Å) | 9.2428 (15) |

| β (°) | 91.432 (4) |

| Volume (ų) | 920.6 (3) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

Advanced Structural Characterization and Analysis

X-ray Crystallographic Studies

X-ray diffraction analysis of single crystals of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide has elucidated its molecular structure and supramolecular assembly. The compound crystallizes in the monoclinic space group P21/c. researchgate.net

The solid-state conformation of the molecule is characterized by the specific orientation of its constituent functional groups. researchgate.netnih.govnih.gov

A notable feature of the molecular structure is the orientation of the prop-2-ynyl group relative to the difluorinated benzene (B151609) ring. researchgate.netnih.govnih.gov The angle formed by the least-squares mean line passing through the prop-2-ynyl group and the normal to the plane of the benzene ring is 59.03 (7)°. researchgate.netnih.govnih.gov This dihedral angle indicates a significant twist between the planar aromatic ring and the linear acetylene (B1199291) moiety.

| Description | Value (°) |

| Angle between the mean line of the prop-2-ynyl group and the normal to the benzene ring | 59.03 (7) |

Precise measurements of bond lengths and angles confirm the expected molecular geometry. The triple bond of the acetylene group (C≡C) exhibits a length that is characteristic of such a functional group. researchgate.netnih.gov

| Bond | Length (Å) |

| Acetylene C9—C10 | 1.162 (3) |

The packing of this compound molecules in the crystal is directed by a network of hydrogen bonds, which link individual molecules into larger assemblies. researchgate.netnih.govnih.gov These interactions create layers parallel to the ac plane of the crystal lattice. researchgate.netnih.gov

A classic and strong hydrogen bond is observed between the amide proton (N—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This interaction is a primary driver in the formation of the crystal structure.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···O1 | 0.83 (2) | 2.10 (2) | 2.8387 (19) | 147.4 (17) |

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C2—H2A···F2 | 0.93 | 2.49 | 3.394 (2) | 164 |

Intermolecular Interactions and Hydrogen Bonding Networks

Absence of π···π Stacking Interactions

Crystallographic analysis of this compound indicates a notable absence of π···π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov This is a significant structural feature, as such interactions are common in aromatic compounds and play a crucial role in the stability and packing of their crystal lattices. The specific orientation of the molecules within the crystal structure, dictated by other intermolecular forces, precludes the parallel, face-to-face arrangement necessary for effective π···π stacking.

Supramolecular Assembly and Crystal Packing Arrangements

In the solid state, the supramolecular assembly of this compound is primarily governed by a network of hydrogen bonds. researchgate.netnih.gov The crystal structure reveals that molecules are linked into layers parallel to the ac plane through two distinct types of hydrogen bonds: conventional N—H···O interactions and weaker C—H···F interactions. researchgate.net

The N—H···O hydrogen bond forms between the amide proton (N—H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net The C—H···F interaction involves a hydrogen atom and one of the fluorine atoms on the benzamide (B126) ring. researchgate.net These interactions collectively create a stable, layered crystal packing arrangement. The prop-2-ynyl group is oriented at an angle of 59.03 (7)° relative to the plane of the benzene ring. researchgate.netnih.gov

Detailed crystallographic data for the compound are presented below. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0479 (8) |

| b (Å) | 19.738 (3) |

| c (Å) | 9.2428 (15) |

| β (°) | 91.432 (4) |

| Volume (ų) | 920.6 (3) |

| Z | 4 |

Spectroscopic and Spectrometric Characterization Techniques

While a detailed crystallographic structure has been published, the corresponding specific experimental data for various spectroscopic and spectrometric techniques for this compound are not detailed in the primary literature. However, the application of these standard techniques is crucial for confirming the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR would be used to identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the amide N-H proton, the aromatic protons on the difluorophenyl ring, the methylene (B1212753) (-CH₂-) protons, and the terminal acetylenic proton.

¹³C NMR: Carbon NMR would provide information on the carbon skeleton of the molecule, with distinct signals expected for the carbonyl carbon, aromatic carbons, and the carbons of the propargyl group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. It would show signals corresponding to the two equivalent fluorine atoms on the benzene ring, and the chemical shift would be characteristic of their position relative to the amide group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular formula of a compound. For this compound (C₁₀H₇F₂NO), HRMS would be used to measure the exact mass of the molecular ion, which should correspond to the calculated theoretical value of 195.0495. This high-accuracy mass measurement provides unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

The N-H stretching of the amide group.

The C=O (Amide I band) stretching of the carbonyl group.

The C≡C stretching of the alkyne group.

The ≡C-H stretching of the terminal alkyne.

The C-F stretching of the fluoroaromatic system.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Prop-2-yn-1-yl Moiety

The propargyl group, with its terminal alkyne, is a highly versatile handle for a range of chemical modifications, including click chemistry, cycloadditions, and metal-catalyzed functionalizations.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example involving an alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful variant of the Huisgen 1,3-dipolar cycloaddition, which unites organic azides and terminal alkynes to exclusively form 1,4-regioisomers of 1,2,3-triazoles. wikipedia.orgacs.org This reaction is known for its exceptional reliability and specificity, proceeding under mild conditions, often in aqueous solvents. acs.orgjenabioscience.com

The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which dramatically increases the acidity of the alkyne's terminal proton and facilitates the reaction with an azide (B81097). wikipedia.orgacs.org N-propargylamides are considered excellent substrates for CuAAC reactions due to their combination of reactivity, stability, and ease of installation. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. wikipedia.orgjenabioscience.com The addition of a ligand can further accelerate the reaction and protect sensitive biomolecules from oxidative damage. jenabioscience.com

Table 1: Typical Conditions for CuAAC Reactions

| Component | Role | Common Examples |

|---|---|---|

| Copper Source | Catalyst | CuSO₄/Sodium Ascorbate, CuBr, CuI |

| Alkyne Substrate | Reactant | N-propargylamides, Propargyl ethers |

| Azide Substrate | Reactant | Various organic azides |

| Ligand (Optional) | Accelerator/Protectant | THPTA, BimPy₂ |

The reaction of N-(prop-2-yn-1-yl) amides with various azide derivatives, catalyzed by copper(I), serves as an effective method for synthesizing 1,2,3-triazole derivatives. researchgate.net This cycloaddition results in the formation of a stable, five-membered heterocyclic triazole ring. wikipedia.org The resulting triazole-containing benzamides are of significant interest in medicinal chemistry and materials science. The synthesis is typically straightforward, involving the [3+2] cycloaddition of the terminal alkyne in the propargyl group with an organic azide. researchgate.net This method has been successfully applied to produce a variety of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives in satisfactory yields. researchgate.net

Beyond the well-known click reaction, the alkyne moiety of N-propargyl amides can participate in other cycloaddition reactions. These transformations are powerful tools for constructing carbocyclic and heterocyclic ring systems. nih.gov For instance, the [2+2+2] cycloaddition is an atom-efficient process for synthesizing six-membered rings by combining three unsaturated components, such as three alkyne units or a combination of alkynes and alkenes. nih.gov This reaction is often catalyzed by various organometallic complexes. nih.gov Another key reaction is the [2+2] cycloaddition, which is a primary method for synthesizing four-membered cyclobutane (B1203170) rings, a structural motif found in numerous natural products. kib.ac.cn

The terminal alkyne of the propargyl group is amenable to a variety of metal-catalyzed transformations that extend beyond cycloadditions. Gold and silver catalysis are often employed for the cyclization of functionalized alkynes due to the π-acidity of these metals. acs.org For instance, gold catalysts can facilitate the cycloisomerization of N-(prop-2-yn-1-yl)benzamide. researchgate.net

Furthermore, transition metals like ruthenium or gold can activate propargylic systems for nucleophilic substitution reactions, allene (B1206475) formation, and coupling reactions. researchgate.net Cooperative catalysis involving Lewis acids and organocopper complexes has been developed for the direct conversion of α-amino C–H bonds into α-C–alkynyl bonds, enabling the synthesis of diverse propargylamines from N-alkylamines and alkynylsilanes. nih.gov Gold catalysis has also been utilized in the novel synthesis of bicyclic and tricyclic pyrroles from N-propargyl ynamides. acs.org

Table 2: Examples of Metal-Catalyzed Reactions on Propargyl Systems

| Catalyst Type | Reaction | Product Type |

|---|---|---|

| Gold(I) Complexes | Cycloisomerization | Oxazoles, Oxazolines |

| Silver(I) Salts | N-cyclization | N-acyl pyrazoles |

| Ruthenium Complexes | Redox Isomerization | α,β-Unsaturated ketones |

Click Chemistry Applications

Chemical Modifications of the Amide Linkage

The amide bond in 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, while generally stable, can undergo chemical modification. The integrity of the carboxamide group is often crucial for biological activity in related structures, as it participates in key hydrogen bonding interactions. nih.gov For example, modifying the carboxamide group of certain 2,6-difluorobenzamide-based inhibitors to a benzohydroxamic acid or benzohydrazide (B10538) has been shown to result in inactive compounds, highlighting the importance of the amide linkage. nih.govresearchgate.net However, standard chemical transformations such as hydrolysis under acidic or basic conditions can cleave the amide bond, separating the 2,6-difluorobenzoyl and propargylamine (B41283) moieties.

Substitution Reactions on the Difluorophenyl Ring

The chemical reactivity of the 2,6-difluorophenyl ring in this compound is dominated by the mechanism of nucleophilic aromatic substitution (SNAr). This susceptibility arises from the electronic properties of the substituents on the benzene (B151609) ring. The two fluorine atoms at the ortho positions (C2 and C6) are highly electronegative, and the amide group at the C1 position is also strongly electron-withdrawing. Together, these groups significantly reduce the electron density of the aromatic ring, making it electrophilic and thus highly susceptible to attack by nucleophiles.

The SNAr reaction on this scaffold typically proceeds through a well-established addition-elimination mechanism. The first step, which is also the rate-determining step, involves the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom (C2 or C6). This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the electron-withdrawing amide group. In the second, faster step, the fluoride (B91410) ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.

In the context of SNAr reactions, fluoride is an excellent leaving group. This is because the rate of the reaction is determined by the initial nucleophilic attack, which is greatly facilitated by the strong polarization of the carbon-fluorine bond caused by fluorine's high electronegativity.

Due to the symmetrical nature of the 2,6-disubstitution, attack at either the C2 or C6 position is electronically and sterically equivalent, leading to a single monosubstituted product. This reactivity allows for the selective replacement of one of the fluorine atoms with a variety of nucleophiles, including amines, alcohols (as alkoxides), and thiols (as thiolates), providing a versatile strategy for the synthesis of diverse derivatives.

While specific derivatization studies on this compound itself are not extensively documented in publicly available literature, the reactivity of the closely related compound, 2,6-difluorobenzamide (B103285), serves as an excellent model. Research has shown that 2,6-difluorobenzamide readily undergoes SNAr reactions with various nucleophiles. For instance, treatment with ammonia (B1221849) or primary amines in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can yield 2-amino-6-fluorobenzamide (B53790) derivatives. Similarly, reactions with alkoxides, such as sodium methoxide, lead to the formation of 2-alkoxy-6-fluorobenzamide products.

These transformations highlight the synthetic utility of the 2,6-difluorobenzamide core, allowing for the introduction of new functional groups onto the phenyl ring. The data below, extrapolated from studies on analogous compounds, illustrates the typical conditions and outcomes for these substitution reactions.

Table 4.3.1: Representative Nucleophilic Aromatic Substitution Reactions on 2,6-Difluorobenzamide Derivatives

| Substrate | Nucleophile | Key Reaction Conditions | Product | Notes |

|---|---|---|---|---|

| 2,6-Difluorobenzamide | Ammonia (NH3) | Aqueous ammonia, heat | 2-Amino-6-fluorobenzamide | Direct displacement of one fluorine atom with an amino group. |

| 2,6-Difluorobenzamide | Sodium Methoxide (NaOMe) | Methanol (solvent), heat | 2-Fluoro-6-methoxybenzamide | Formation of an aryl ether by substitution with an alkoxide. |

| 2,6-Difluorobenzamide | Piperidine | DMSO (solvent), K2CO3 (base), heat | 2-Fluoro-6-(piperidin-1-yl)benzamide | Reaction with a secondary cyclic amine to introduce a heterocyclic moiety. |

| 2,6-Difluorobenzamide | Sodium Thiophenoxide (NaSPh) | DMF (solvent), room temperature | 2-Fluoro-6-(phenylthio)benzamide | Formation of a thioether linkage with a soft sulfur nucleophile. |

This table presents illustrative examples based on the known reactivity of the 2,6-difluorobenzamide scaffold. Specific yields and reaction times can vary based on precise conditions and the full substrate structure.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics and can provide detailed information about a molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the properties of molecules due to its balance of accuracy and computational cost. For 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, DFT calculations would be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations are foundational for further computational analysis. Studies on similar benzamide (B126) derivatives have utilized DFT to determine the most stable compound based on energy calculations.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. deeporigin.com It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, such as biological targets. The MESP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively. chemrxiv.org For this compound, an MESP map would highlight the electron-rich areas, such as around the oxygen and fluorine atoms, and electron-poor areas, which could be important for its biological activity. chemrxiv.org This analysis is crucial in drug design for optimizing electrostatic interactions between a ligand and its receptor. ucsb.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, and conjugative and hyperconjugative interactions within a molecule. uni-muenchen.de It provides a localized picture of the bonding in a molecule, which is more intuitive for chemists than the delocalized molecular orbitals. NBO analysis for this compound would provide information about the hybridization of atomic orbitals, the nature of the chemical bonds, and the extent of electron delocalization. q-chem.com This can help in understanding the stability and reactivity of the molecule. The analysis involves transforming the canonical molecular orbitals into a set of localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's stability and reactivity. researchgate.net For this compound, this analysis would help in predicting its reactivity towards electrophiles and nucleophiles.

Molecular Modeling and Molecular Docking Simulations with Biological Targets

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcap.in Molecular docking is particularly important in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. eurekaselect.com In the case of this compound, docking simulations would be performed to identify potential biological targets and to understand the interactions that stabilize the ligand-receptor complex. These simulations can provide insights into the key amino acid residues involved in binding and can guide the design of more potent analogs. jscimedcentral.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. tandfonline.com The potential energy of a molecule varies as these rotations occur, and a plot of the energy as a function of the rotational angle is known as an energy landscape. frontiersin.org For this compound, conformational analysis would identify the most stable conformers and the energy barriers between them. tandfonline.com Understanding the conformational preferences of a molecule is crucial as the biologically active conformation may not be the lowest energy conformation in isolation. chemrxiv.org This information is vital for understanding its interaction with biological targets. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For benzamide derivatives, which exhibit a wide range of biological activities including fungicidal, herbicidal, and antibacterial properties, QSAR is an invaluable tool for understanding how specific structural modifications influence their efficacy. nih.govnih.gov These models help in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective agents. tandfonline.comnih.gov

Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties, are used in developing QSAR models. These can include topological, thermodynamic, electronic, and steric parameters. researchgate.netnih.gov Statistical methods such as Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build the predictive models. nih.gov

Detailed Research Findings

Herbicidal Activity: QSAR studies have been extensively applied to benzamide derivatives that act as herbicides by inhibiting the photosynthetic electron transport (PET) in photosystem II (PSII). tandfonline.comnih.govresearchgate.net In one study on 3-nitro-2,4,6-trihydroxy benzamide and thio-amide derivatives, descriptors such as the partition coefficient (log P), Wienier Index (WienI), and specific polarisability (Sp pol) showed a significant correlation with herbicidal activity. researchgate.net A robust 2D QSAR model was developed with a high correlation coefficient (r² = 0.8544) and cross-validated squared correlation coefficient (q² = 0.7139), indicating good predictive ability. researchgate.net

Another approach, Multivariate Image Analysis-based QSAR (MIA-QSAR), has been used to model the herbicidal activities of two congeneric series of (thio)benzamide herbicides against PSII. tandfonline.comnih.gov These predictive models were then used to estimate the pIC50 (a measure of inhibitory concentration) of new potential agrochemicals. tandfonline.comnih.gov The analysis of these models, through PLS regression coefficients and variable importance in projection (VIP) scores, helps to rationalize how different chemical substituents positively or negatively influence the herbicidal activity. tandfonline.com

Fungicidal and Antimicrobial Activity: Three-dimensional QSAR (3D-QSAR) methodologies like CoMFA and CoMSIA have been applied to understand the fungicidal activity of benzamide derivatives. A study on a series of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole compounds against Aspergillus niger revealed that the electrostatic field has a greater impact than other potential fields on their activity. The models suggested that introducing an electron-donating group at the 4-position of one benzene (B151609) ring and electron-withdrawing groups at the 2- and 6-positions of the same ring could enhance fungicidal activity.

For other antimicrobial applications, QSAR has been used to study the structural characteristics governing the antibacterial activities of substituted benzamides against Gram-positive and Gram-negative bacteria. nih.gov In this research, the antimicrobial activity was successfully modeled using topological descriptors, including molecular connectivity indices (²χv and ²χ) and Kier's shape index (κα1). nih.gov The high cross-validated r² values indicated the strong predictive power of the developed QSAR models. nih.gov Similarly, a QSAR analysis of benzimidazole (B57391) derivatives against Saccharomyces cerevisiae identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as the key descriptors governing their inhibitory activity. nih.govresearchgate.net

The following table summarizes the findings from various QSAR studies on benzamide derivatives.

| Activity Studied | Benzamide Derivative Class | QSAR Methodology | Key Molecular Descriptors | Key Findings | Reference |

|---|---|---|---|---|---|

| Herbicidal (PET Inhibition) | 3-nitro-2,4,6-trihydroxy benzamides | 2D-QSAR | log P, Wienier Index (WienI), Specific polarisability (Sp pol) | These descriptors showed appreciable correlation with herbicidal activity. | researchgate.net |

| Herbicidal (PSII Inhibition) | (Thio)benzamides | MIA-QSAR | Multivariate Image Analysis descriptors | Robust models were developed to predict pIC50 values and rationalize structure-activity relationships. | tandfonline.comnih.gov |

| Fungicidal | 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazoles | 3D-QSAR (CoMFA, CoMSIA) | Steric and Electrostatic fields | The electrostatic field had a higher effect; specific substitutions with electron-donating and electron-withdrawing groups enhanced activity. | |

| Antibacterial | Substituted benzamides | QSAR | Topological descriptors (²χv, ²χ), Kier's shape index (κα1) | The models showed good predictive ability for antibacterial activity. | nih.gov |

| Antifungal | Benzimidazole derivatives | QSAR (MLR) | Lipophilicity (logP), Dipole moment (DM), Surface area grid (SAG) | These three descriptors were found to govern the inhibitory activity against Saccharomyces cerevisiae. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies in Difluorobenzamide Scaffolds

Influence of the 2,6-Difluoro Substituents on Molecular Interactions and Potential Activities

The presence of fluorine atoms at the C2 and C6 positions of the benzamide (B126) ring is a critical determinant of the molecule's conformational properties and its interaction with biological targets. mdpi.com These substituents exert a significant steric and electronic influence, which distinguishes them from their non-fluorinated counterparts.

Conformational analysis reveals that the fluorine atoms induce a non-planar conformation in the 2,6-difluorobenzamide (B103285) scaffold. mdpi.com Unlike the more planar 3-methoxybenzamide (B147233) (3-MBA), the 2,6-difluorobenzamide moiety in compounds like 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) adopts a twisted conformation, with a torsion angle of approximately -27° between the amide group and the aromatic ring. mdpi.com This pre-twisted geometry is believed to be the "active conformation," making it easier for the ligand to fit into the binding site of target proteins, such as the bacterial cell division protein FtsZ. mdpi.com

The electronic effects of the fluorine substituents are also significant. As strong electron-withdrawing groups, they influence the electron density of the aromatic ring and the amide group. This can modulate the strength of hydrogen bonds formed by the amide N-H and C=O groups with receptor-site amino acids. mdpi.com The modification of the benzamide motif, for instance by replacing it with a sulfonamide group, has been shown to be highly detrimental to activity, underscoring the importance of the specific electronic and geometric properties conferred by the 2,6-difluorobenzamide core. mdpi.com

| Feature | Influence of 2,6-Difluoro Substituents | Supporting Evidence |

| Conformation | Induces a non-planar, "active" conformation with a torsion angle of approx. -27°. mdpi.com | Comparison of conformational analyses of 3-MBA and DFMBA. mdpi.com |

| Molecular Interactions | Participates in van der Waals interactions with hydrophobic residues (e.g., Val203, Val297). mdpi.com | Docking studies of DFMBA in the FtsZ binding site. mdpi.com |

| Crystal Packing | Suppresses disorder in crystals, leading to more defined structures. acs.org | X-ray diffraction studies of fluorinated and non-fluorinated benzamides. acs.org |

| Electronic Properties | Acts as an electron-withdrawing group, modulating the H-bonding capacity of the amide. mdpi.com | General principles of fluorine substitution in medicinal chemistry. mdpi.com |

Role of the Propargyl Chain in Modulating Receptor Binding and Biological Effects

The N-(prop-2-yn-1-yl), or propargyl, group is a highly versatile moiety that serves as a key modulator of biological activity. nih.govmdpi.com This functional group, characterized by a terminal alkyne, can influence receptor binding and biological effects through several mechanisms, including steric interactions, hydrophobic contacts, and the potential for covalent bond formation or specific non-covalent interactions involving the triple bond.

The propargyl group provides a rigid, linear extension from the amide nitrogen. This structural feature can probe specific channels or sub-pockets within a receptor's binding site. Its relatively small size and defined geometry allow for precise positioning, which can be critical for achieving optimal binding affinity. The alkyne's π-electron system can participate in non-covalent interactions with aromatic residues of a protein target, contributing to binding energy.

In the broader context of biologically active benzamides, related alkynyl groups have been shown to be important for activity. For instance, Parsalmide, an anti-inflammatory agent, contains a 2-(2-propynyloxy)benzamide structure, highlighting the utility of the propargyl motif in modulating interactions with biological targets like cyclooxygenase enzymes. nih.gov The propargyl group is a valuable building block in medicinal chemistry because its terminal alkyne can be used for further synthetic elaboration, for example, in "click chemistry" reactions to link the molecule to other functionalities. nih.gov

While direct SAR studies on the N-propargyl group in 2,6-difluorobenzamides are not extensively detailed in the provided context, the general principles of propargyl groups in drug design suggest its role is to:

Occupy Hydrophobic Pockets: The hydrocarbon chain contributes to the lipophilicity of the molecule, potentially enhancing membrane permeability and interaction with non-polar regions of a binding site.

Provide Structural Rigidity: The sp-hybridized carbons of the alkyne create a linear and rigid linker, which can reduce the conformational flexibility of the side chain and lock the molecule into a bioactive conformation.

Engage in Specific Interactions: The triple bond's electron cloud can interact favorably with specific residues in a protein target.

Impact of Amide Linkage Modifications on Molecular Functionality

The amide linkage (-CO-NH-) is a cornerstone of the 2,6-difluorobenzamide scaffold, playing a pivotal role in molecular functionality primarily through its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). mdpi.com Modifications to this central linkage can have profound effects on biological activity.

The hydrogen bonding capability of the amide group is often essential for anchoring the molecule within the receptor binding site. In studies of FtsZ inhibitors, the benzamide functional group is shown to form crucial hydrogen bonds with residues like Val207, Leu209, and Asn263. mdpi.com Any modification that disrupts this hydrogen bonding pattern is likely to reduce or abolish activity. For instance, replacing the amide with a group that lacks these features, such as a sulfonamide, has been reported to be highly detrimental. mdpi.com

Bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. However, finding a suitable replacement for the planar, resonance-stabilized amide bond is challenging. nih.gov A trifluoroethylamine group, for example, can sometimes serve as an amide bioisostere, but it lacks the planarity and the strong hydrogen-bond accepting character of the carbonyl oxygen, making it an imperfect substitute. frontiersin.org

Furthermore, the chemical stability and reactivity of the amide bond are key to its function. While generally stable, the amide bond can be activated for chemical transformations, allowing for the synthesis of diverse analogues. nih.govrsc.org These transformations, such as reduction or transamidation, fundamentally alter the molecule's structure and its ability to interact with its target. frontiersin.org The structural integrity of the amide linkage is therefore considered a key requirement for the activity of many benzamide-based compounds. mdpi.com

| Modification | Impact on Functionality | Rationale |

| Replacement with Sulfonamide | Highly detrimental to activity. mdpi.com | Loss of key hydrogen bonding interactions and altered geometry. mdpi.com |

| Reduction to Amine | Loss of hydrogen bond acceptor and planarity. frontiersin.org | The carbonyl oxygen is removed, preventing H-bond acceptance. frontiersin.org |

| Bioisosteric Replacement (e.g., trifluoroethylamine) | Altered shape and H-bonding capacity. frontiersin.org | The tetrahedral geometry and weaker H-bond acceptance of the CF3 group differ significantly from the planar amide. frontiersin.org |

Substituent Effects on the Central Benzamide Core and Peripheral Moieties

Central Benzamide Core: Substituents on the benzamide ring, beyond the essential 2,6-difluoro groups, can fine-tune the molecule's properties. For example, adding a 3-methoxy group to the 2,6-difluorobenzamide core was a key step in developing potent FtsZ inhibitors. nih.govresearchgate.net The position and electronic nature of these substituents are critical. They can influence the molecule's orientation in the binding pocket and participate in additional interactions. The aromatic core itself engages in stacking interactions with protein residues, and its electronic character, modulated by substituents, can affect the strength of these π-π or cation-π interactions. rsc.org

Peripheral Moieties: The groups attached to the central scaffold are equally important for determining activity. In a series of tripartite 2,6-difluorobenzamides designed as antibacterial agents, the nature of a central heterocyclic ring (e.g., oxadiazole, triazole) and a terminal substituted phenyl group had a dramatic impact on the minimum inhibitory concentration (MIC). nih.gov For example, a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to the 2,6-difluorobenzamide moiety exhibited potent activity against S. aureus. nih.gov This demonstrates that peripheral groups are not mere appendages but are integral to establishing the precise set of interactions required for high-affinity binding. Similarly, SAR studies on other benzamide series, such as influenza fusion inhibitors, have shown that activity is highly dependent on the nature of the rings and linkers attached to the core benzamide structure. acs.org

Advanced Research Avenues and Potential Applications in Chemical Biology and Agrochemicals

Applications in Agricultural Chemistry

The benzamide (B126) scaffold is a cornerstone in the development of modern agrochemicals. The specific combination of a difluorinated aromatic ring and a propargyl moiety in 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide suggests a multifaceted potential in crop protection.

Insecticidal Research Leveraging Difluoromethyl and Propargyl Moieties

The development of novel insecticides is crucial for managing agricultural pests, and specific chemical groups are often associated with potent activity. The propargyl group, a feature of this compound, is a known pharmacophore in insecticidal compounds. Research has shown that derivatives containing propargyloxy (a related moiety) exhibit significant insecticidal properties. For instance, a series of 4-(propargyloxy)benzenesulfonamide derivatives displayed good insecticidal activity against Mythimna separata (the armyworm). researchgate.netnih.gov Similarly, propargyloxy-naphthalene-sulfonamide and propargyloxy-diphenyl oxide-sulfonamide derivatives have been synthesized and shown to have outstanding activity, with some compounds being significantly more potent than the natural pesticide celangulin (B12372197) V. nih.govnih.gov

The insecticidal mechanism for some of these compounds is thought to involve the cytoplasmic membrane and endomembrane system of insect midgut epithelial cells. researchgate.netnih.gov The structure-activity relationship (SAR) studies in these series often highlight the propargyl group as essential for bioactivity. nih.govtaylorfrancis.com Furthermore, benzamide derivatives themselves have been explored as potential insecticidal agents, showing toxicity against various pests like mosquito larvae and the white mango scale insect. nih.gov The combination of the proven insecticidal contribution of the propargyl group with the robust chemical scaffold of a benzamide, particularly one with difluoro substitutions known to enhance biological activity, points to a promising avenue for novel insecticide design.

| Compound Class | Target Pest | Observed Activity | Key Structural Moiety |

|---|---|---|---|

| 4-(Propargyloxy)benzenesulfonamides | Mythimna separata | Good insecticidal activity, with the most active compound having an LC50 of 0.235 mg/ml. researchgate.net | Propargyloxy |

| Propargyloxy-naphthalene-sulfonamides | Not Specified | LC50 values as low as 0.202 mg/ml. nih.gov | Propargyloxy |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) | Mosquito larvae | 100% larvicidal activity at 10 mg/L. nih.gov | Benzamide |

Fungicidal Research Utilizing Benzamide Derivatives

Benzamide derivatives are a well-established class of fungicides used to control a broad spectrum of plant diseases. frac.info The fungicidal activity of these compounds often stems from their ability to interfere with critical cellular processes in fungi. A prominent mode of action for benzimidazole (B57391) fungicides, a related class, is the inhibition of β-tubulin polymerization, which disrupts mitosis and stops hyphal growth. frac.infoapsnet.orgapsnet.orgnih.gov

While the specific compound this compound has not been extensively studied for its fungicidal properties, its core structure is highly relevant. The 2,6-difluorobenzamide (B103285) moiety itself is recognized as a valuable component in the development of agrochemicals, including fungicides. chemimpex.com Research on other benzamide derivatives has shown significant activity against various phytopathogenic fungi. For example, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole showed good fungicidal activity against eight tested fungi, with one compound exhibiting superior inhibitory activity against Botrytis cinerea compared to the commercial fungicide fluxapyroxad. nih.gov The fungicidal mechanism of the broader benzamide class, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), involves the inhibition of cellular respiration and energy production in the fungal mitochondria. bayer.us Given the established antifungal potential of the benzamide scaffold, this compound represents a candidate for further fungicidal research.

Herbicidal Properties in Related Benzamide Compounds

The versatility of the benzamide structure extends to herbicidal applications. Various patents and studies have described the use of benzamide compounds for controlling unwanted vegetation. wipo.intgoogle.com For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is a known herbicide effective against grasses. nih.gov While the substitution pattern on both the benzene (B151609) ring and the N-alkyl group is critical for activity and crop selectivity, the general benzamide framework has proven effective. google.com

Research into nicotinic acid-based N-(arylmethoxy)-2-chloronicotinamides, which contain an amide linkage, has yielded compounds with excellent herbicidal activity against weeds like bentgrass and duckweed. sci-hub.box The development of herbicides based on new molecular targets is a key goal in agrochemical research, and benzamide derivatives continue to be a source of lead compounds. The potential herbicidal activity of this compound would need to be experimentally determined, but the history of related compounds suggests it is a worthwhile area of investigation.

Chemical Biology Research Applications

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The structural elements of this compound make it a compelling candidate for such applications, particularly in the study of enzymes and protein interactions.

Enzyme Inhibition Studies: FtsZ as a Target for Related Antibacterial Benzamides

One of the most promising and well-researched applications for 2,6-difluorobenzamide derivatives is the inhibition of the bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ). researchgate.netnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, a structure that constricts to divide the bacterial cell. nih.gov Inhibition of FtsZ blocks cell division, leading to a bacteriostatic or bactericidal effect, making it an attractive target for new antibiotics. nih.gov

Numerous studies have demonstrated that the 2,6-difluorobenzamide scaffold is a potent pharmacophore for FtsZ inhibition. researchgate.netnih.govmdpi.com These compounds bind to an allosteric site in a cleft between the N-terminal and C-terminal domains of FtsZ, which is distinct from the GTP-binding site. nih.govmdpi.comresearchgate.netacs.org This binding stabilizes FtsZ polymers and prevents their disassembly, thereby disrupting the dynamic process of Z-ring formation. researchgate.net The 2,6-difluoro substitution on the benzamide ring has been shown to be critical for high-potency inhibition, significantly increasing activity compared to non-fluorinated analogs. nih.gov This enhancement is attributed to the fluorine atoms inducing a non-planar conformation in the molecule, which is more favorable for binding to the allosteric pocket of FtsZ. nih.gov The propargyl group on this compound could further modulate this activity and provides a chemical handle for "click chemistry" applications to create fluorescent probes or other research tools.

| Compound Type | Target Protein | Binding Site | Mechanism of Action | Significance of 2,6-Difluoro Group |

|---|---|---|---|---|

| 2,6-Difluorobenzamides (e.g., PC190723) | Bacterial FtsZ | Allosteric interdomain cleft. mdpi.comresearchgate.net | Stabilizes FtsZ polymers, blocks cell division. researchgate.net | Increases binding affinity and antibacterial activity. nih.gov |

| Benzodioxane-benzamides | Bacterial FtsZ | Interdomain site. nih.gov | Inhibits Z-ring formation. nih.gov | Often incorporated for potent activity. |

Protein Interaction Studies through Computational Modeling

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for understanding how small molecules like this compound interact with their protein targets at an atomic level. mdpi.comnih.gov These in silico techniques can predict binding conformations, estimate binding affinities, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comscialert.net

For the 2,6-difluorobenzamide class of FtsZ inhibitors, molecular docking studies have been instrumental. They have confirmed that these molecules bind within a deep hydrophobic cleft in the FtsZ protein. nih.govresearchgate.net Computational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that the fluorine atoms are responsible for a non-planar conformation that allows the molecule to fit more readily into the binding site. nih.gov Docking simulations highlighted strong hydrophobic interactions between the difluoroaromatic ring and key amino acid residues, as well as critical hydrogen bonds involving the carboxamide group. nih.gov Such computational models can guide the rational design of more potent and selective inhibitors by predicting how structural modifications to the benzamide scaffold, such as the N-propargyl group, will affect binding. mdpi.comnih.gov These approaches are not limited to FtsZ and can be applied to study the interaction of benzamides with any number of protein targets, accelerating the discovery of new biologically active compounds. researchgate.net

Development of Chemical Probes for Biological Systems

The development of chemical probes is a crucial aspect of chemical biology, enabling the study and manipulation of biological systems. While the broader class of difluorobenzamide derivatives has been noted for various biological activities, including antiviral, antiproliferation, anti-diabetic, anti-fungal, anti-bacterial, and anti-cancer properties, specific research into this compound as a chemical probe is not extensively documented in current scientific literature. nih.govresearchgate.net

The structure of this compound, however, contains a propargyl group, a terminal alkyne functional group that is of significant interest in the design of chemical probes. This group can participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the specific labeling of biomolecules in complex biological environments. This inherent reactivity makes the compound a potential candidate for the development of activity-based probes for enzyme profiling or for imaging biological processes. For instance, propargyl-based inhibitors have been successfully used to study enzyme activity, where the propargyl group forms a covalent bond with the enzyme's active site, allowing for subsequent detection and analysis. acs.orgnih.gov

Despite this potential, to date, there are no specific published studies detailing the successful application of this compound as a chemical probe for biological systems. Further research would be necessary to explore its reactivity, selectivity, and biocompatibility for such applications.

Research in Materials Science and Supramolecular Chemistry

The unique molecular structure of this compound also lends itself to investigation in the fields of materials science and supramolecular chemistry. The presence of fluorine atoms and the benzamide backbone can influence crystal packing and lead to the formation of ordered supramolecular assemblies.

Detailed crystallographic studies of this compound have provided significant insights into its self-assembly behavior in the solid state. The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The crystal structure is primarily governed by a network of intermolecular hydrogen bonds.

The precise arrangement of the molecules in the crystal is a direct consequence of these hydrogen bonding interactions, demonstrating the principles of crystal engineering. The study of such packing motifs is essential for understanding and predicting the physical properties of molecular crystals and for the rational design of new materials with desired functionalities. The fluorination of the benzamide ring has been shown in related systems to suppress disorder in the crystal lattice, leading to more predictable packing arrangements. figshare.comacs.orgacs.orgosti.govresearchgate.net

Below is a data table summarizing the crystallographic and hydrogen bond information for this compound.

Table 1: Crystallographic Data for this compound

| Crystal Parameter | Value |

|---|---|

| Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0479 (8) |

| b (Å) | 19.738 (3) |

| c (Å) | 9.2428 (15) |

| β (°) | 91.432 (4) |

| Volume (ų) | 920.6 (3) |

Table 2: Hydrogen Bond Geometry for this compound

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1 | 0.83 (2) | 2.10 (2) | 2.8387 (19) | 147.4 (17) |

D = Donor atom, H = Hydrogen atom, A = Acceptor atom

While the crystal structure provides a clear example of self-assembly, broader research into the applications of this compound in materials science, such as in the development of polymers or other functional materials, has not been reported.

Patents and Intellectual Property Landscape

Analysis of Existing Patents Featuring 2,6-Difluorobenzamide (B103285) Derivatives

The patent history for 2,6-difluorobenzamide derivatives spans several decades, originating with applications in agriculture and expanding into diverse therapeutic fields. The core structure's unique conformational properties, conferred by the ortho-difluoro substitution, have made it a valuable starting point for the design of targeted inhibitors for various biological targets.

A review of the patent landscape reveals three major areas of innovation for this class of compounds: insecticidal agents, antibacterial drugs targeting FtsZ, and inhibitors of ion channels for cancer therapy.

Insecticidal Benzoylureas: The earliest and most commercially significant patents involving the 2,6-difluorobenzamide core are related to the synthesis of benzoylurea (B1208200) insecticides. These compounds act by inhibiting chitin (B13524) synthesis in insects, leading to failed molting and death. The 2,6-difluorobenzamide moiety is a critical component of numerous successful commercial insecticides. Patents in this domain primarily cover the final benzoylurea products and the processes for their synthesis, where 2,6-difluorobenzamide is a key intermediate.

FtsZ Inhibitors for Antibacterial Therapy: A more recent and significant area of patent activity involves the development of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ). FtsZ is a crucial and highly conserved protein in bacteria, making it an attractive target for novel antibiotics, particularly in the face of rising antimicrobial resistance. The 2,6-difluoro substitution on the benzamide (B126) ring is noted to be particularly effective for enhancing potency. Patents and patent applications in this space are characterized by modifications at the 3-position of the benzamide ring, often involving ether or methyleneoxy linkages to various heterocyclic or aromatic systems. These modifications are designed to optimize binding to the allosteric site of the FtsZ protein.

Store-Operated Calcium Channel (SOC) Inhibitors: Emerging patent interest lies in the application of 2,6-difluorobenzamide derivatives as modulators of ion channels, specifically as inhibitors of store-operated calcium channels (SOCs). SOCs, particularly the Orai1 channel, are implicated in the progression of certain cancers, including colorectal cancer. The intellectual property in this area focuses on N-substituted 2,6-difluorobenzamides, where the substituent is typically a complex heterocyclic system. These novel derivatives have shown promise in preclinical studies by inhibiting cancer cell migration and proliferation.

The table below summarizes key patent and research areas for 2,6-difluorobenzamide derivatives, highlighting the diversity of applications.

| Application Area | Target | Representative Substitutions | Key Patented Features |

| Insecticides | Chitin Synthesis | N-Arylurea moieties | Final benzoylurea compounds and synthesis methods. |

| Antibacterial | FtsZ Protein | 3-alkoxy or 3-methyleneoxy linked heterocycles | Novel derivatives with potent activity against resistant bacteria. |

| Anticancer | Orai1 Calcium Channel | N-heterocyclic groups (e.g., substituted pyridines) | Compounds inhibiting SOC-mediated cancer cell migration. |

Emerging Patent Trends for Benzamide Scaffolds with Propargyl and Fluoro Substituents

The convergence of two significant trends in medicinal chemistry—the use of fluorine to enhance pharmacological properties and the incorporation of reactive or versatile functional groups like the propargyl moiety—is shaping the next wave of patent applications for benzamide-based compounds.

Fluorination as a Key Strategy: Fluorine substitution has become a cornerstone of modern drug design. The introduction of fluorine atoms, particularly on an aromatic ring as seen in the 2,6-difluoro motif, can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and binding affinity. This strategy has been successfully patented across a vast range of therapeutic areas, from oncology to antivirals. The continued prevalence of fluorinated scaffolds in new patent filings indicates a sustained interest in leveraging these benefits. For benzamides, the 2,6-difluoro pattern is particularly noted for its ability to force the amide group out of the plane of the aromatic ring, a conformational constraint that can enhance binding to specific protein targets.

The Rise of the Propargyl Group in Drug Design: The propargyl group (an N-prop-2-yn-1-yl substituent) is increasingly featured in patent applications for several strategic reasons:

Covalent Inhibition: The terminal alkyne can be used as a "warhead" in targeted covalent inhibitors. While not as common as acrylamides, alkynes can be designed to react with specific amino acid residues (like cysteine) in a target protein, leading to irreversible inhibition. This is a major trend in oncology, with numerous patents filed for covalent inhibitors of kinases like BTK and EGFR.

Versatile Chemical Handle: The alkyne functionality is a key component in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This allows the propargyl-containing benzamide to be easily linked to other molecules, a strategy patented for creating bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or for attaching imaging agents.

Physicochemical Properties: As a small, rigid, and relatively non-polar group, the propargyl substituent can be used to probe specific pockets in a protein's binding site without adding significant bulk, helping to optimize potency and selectivity.

Synergy and Future Patent Directions: The combination of a fluorinated benzamide scaffold with a propargyl substituent, as seen in 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, represents a strategic convergence of these trends. While specific patents for this exact molecule are not yet prominent, the emerging intellectual property landscape points towards the development of such compounds. Future patents are likely to claim:

Novel Covalent Inhibitors: Where the 2,6-difluorobenzamide core provides the primary binding affinity and the propargyl group is positioned to form a covalent bond with the target protein.

Modular Scaffolds for Bifunctional Drugs: Using the propargyl group as a linker attachment point for constructing more complex therapeutic agents like PROTACs, which recruit cellular machinery to degrade target proteins.

Fragment-Based Drug Discovery Leads: Where this compound serves as a highly optimized starting point for developing more potent and selective drugs for new biological targets.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic and Stereoselective Synthetic Pathways

The current synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide involves the reaction of prop-2-yn-1-amine with 2,6-difluorobenzoyl chloride in the presence of a base. nih.govresearchgate.net While effective, this method represents a traditional approach to amide bond formation. Future research should focus on developing more efficient, sustainable, and stereoselective synthetic routes.

Catalytic Amidation: The development of catalytic methods for amide synthesis is a burgeoning field in organic chemistry. researchgate.net These methods often offer milder reaction conditions, higher atom economy, and reduced waste compared to classical approaches that require stoichiometric activating agents. Future studies could explore the use of transition metal catalysts, such as those based on palladium, copper, or iron, to facilitate the direct coupling of 2,6-difluorobenzoic acid with propargylamine (B41283). researchgate.netresearchgate.net Additionally, the use of biocatalysts, like immobilized lipases, could provide an environmentally benign route to the target compound. researchgate.net

Stereoselective Synthesis: While the parent molecule is achiral, the introduction of chiral centers into derivatives of this compound could lead to compounds with specific biological activities. Therefore, the development of stereoselective synthetic pathways is a crucial area for future research. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation of the alkyne moiety or stereoselective additions to the benzene (B151609) ring could yield a range of enantioenriched derivatives.

Advanced Mechanistic Investigations of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing protocols and designing new reactions.

Hydrolysis Mechanisms: The hydrolysis of benzamides in acidic media has been a subject of detailed mechanistic study. cdnsciencepub.comresearchgate.net These studies have revealed complex pathways involving protonation of the amide oxygen, followed by nucleophilic attack by water molecules. cdnsciencepub.com Future research could investigate the hydrolysis of this compound under various pH conditions to elucidate the electronic effects of the fluorine substituents and the propargyl group on the reaction rate and mechanism. Such studies could employ kinetic measurements and isotopic labeling to probe the transition states of the hydrolysis reaction.

Transformations of the Propargyl Group: The propargyl group is a versatile functional handle that can participate in a wide array of chemical transformations. Future mechanistic investigations could focus on reactions such as cycloadditions (e.g., "click" chemistry), transition-metal-catalyzed couplings, and rearrangements involving the terminal alkyne. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for the controlled synthesis of more complex derivatives.

Integrated Computational and Experimental Approaches for Design and Validation

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules.

DFT and Molecular Docking: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. tandfonline.com These computational models can be used to predict reaction pathways, rationalize observed reactivities, and guide the design of new experiments. Furthermore, molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives with biological targets, such as enzymes or receptors. tandfonline.comnih.gov This information is invaluable for the rational design of new therapeutic agents.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are powerful computational tools for identifying the key structural features required for a desired biological activity. nih.gov By building computational models based on a series of related benzamide (B126) derivatives, researchers can predict the activity of new, unsynthesized compounds. nih.gov This integrated approach can significantly reduce the time and resources required for the discovery of new drug candidates.

Rational Design of Next-Generation Derivatives for Specific Research Objectives

The core structure of this compound serves as a versatile scaffold for the design of next-generation derivatives with tailored properties and functions. The known biological activities of difluorobenzamide derivatives, including antiviral, anti-proliferative, anti-diabetic, anti-fungal, anti-bacterial, and anti-cancer properties, provide a strong rationale for further exploration. nih.govresearchgate.net

Medicinal Chemistry: Building on the diverse biological activities of benzamide derivatives, future research could focus on designing and synthesizing new analogs of this compound as potential therapeutic agents. mdpi.comnih.gov For example, modifications of the propargyl group could be used to attach the molecule to biomolecules via click chemistry, while variations in the substitution pattern on the benzene ring could be used to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Materials Science: The rigid, aromatic structure of this compound, coupled with the reactive alkyne functionality, makes it an interesting building block for the synthesis of novel polymers and functional materials. Future research could explore the polymerization of this molecule or its incorporation into larger macromolecular structures. The resulting materials could have interesting electronic, optical, or mechanical properties.

Q & A

Q. What experimental methods are used to determine the crystal structure of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide?

The crystal structure was resolved via single-crystal X-ray diffraction (XRD) at 273 K using a Bruker SMART APEX CCD diffractometer. Key parameters include a monoclinic space group, with lattice constants , and . Hydrogen bonding (N–H⋯O and C–H⋯F) stabilizes layers parallel to the ac plane, with and . SHELXL software was employed for refinement .

Q. How is this compound synthesized?

A common route involves reacting 2,6-difluoroaniline with benzoyl chloride under controlled conditions to form the benzamide core, followed by propargylation. Alternative methods use propargyl amine with acylating agents, avoiding urea byproducts through optimized stoichiometry (e.g., TMSN and EtN). Purity is confirmed via NMR, NMR, and HRMS .

Q. What biological activities are associated with this compound?